2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide
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Overview
Description
2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a phenylacetamide group
Mechanism of Action
Target of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities and are present in more than twenty classes of pharmaceuticals . Therefore, the specific target would depend on the particular derivative and its intended therapeutic application.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and its intended therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, depending on the specific derivative and its intended therapeutic application .
Pharmacokinetics
The interaction of active compounds with human serum albumin (hsa), the most abundant protein in blood plasma, provides crucial information about drugs’ pharmacokinetics and pharmacodynamic properties .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and its intended therapeutic application .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the stability, efficacy, and action of piperidine derivatives can be influenced by factors such as temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting an appropriate diketone with urea or thiourea under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Attachment of the phenylacetamide group: This step involves the acylation of the intermediate with phenylacetyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industry: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2,2,6,6-tetramethylpiperidine 1-oxyl: This compound shares the piperidine ring structure and is known for its use as a stable free radical in various chemical reactions.
N-phenylacetamide derivatives: These compounds have similar structural features and are studied for their pharmacological properties.
Uniqueness
2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is unique due to the combination of its piperidine, pyrimidine, and phenylacetamide moieties, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-12-17(24)22(18(19-14)21-10-6-3-7-11-21)13-16(23)20-15-8-4-2-5-9-15/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJMEJLRENAVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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